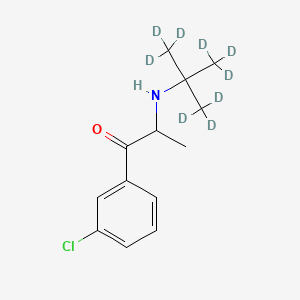
Bupropion D9
Cat. No. B3031121
Key on ui cas rn:
150988-80-0
M. Wt: 248.79 g/mol
InChI Key: SNPPWIUOZRMYNY-WVZRYRIDSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07563823B2
Procedure details


A 250 ml flask equipped with overhead stirrer and gas inlet was charged with 34 g of bupropion base and 138 ml of isopropanol. The solution was maintained under stirring while 13 g of gaseous HBr was introduced through the gas inlet in a time of 20′ while the internal temperature of the mixture raises from 25 to 40° C. During the gas addition a heavy white precipitate formed. At the end of the gas addition the temperature of the mixture was raised to reflux (80° C.), to get complete solution of the suspended solid. The temperature was then lowered to 25° C. in 1 hour and further lowered to 0-5° C. in 1 additional hour. The precipitate obtained was filtered and washed with 20 ml of cold isopropanol. The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours. 34 g of bupropion hydrobromide form I were obtained.



[Compound]
Name
20
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers


|
REACTION_CXSMILES
|
[CH3:1][CH:2]([NH:12][C:13]([CH3:16])([CH3:15])[CH3:14])[C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[BrH:17]>C(O)(C)C>[CH3:1][CH:2]([NH:12][C:13]([CH3:14])([CH3:16])[CH3:15])[C:3]([C:5]1[CH:6]=[CH:7][CH:8]=[C:9]([Cl:11])[CH:10]=1)=[O:4].[BrH:17] |f:3.4|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
34 g
|
|
Type
|
reactant
|
|
Smiles
|
CC(C(=O)C=1C=CC=C(C1)Cl)NC(C)(C)C
|
|
Name
|
|
|
Quantity
|
138 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
13 g
|
|
Type
|
reactant
|
|
Smiles
|
Br
|
Step Three
[Compound]
|
Name
|
20
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
Conditions


Temperature
|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
32.5 (± 7.5) °C
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
A 250 ml flask equipped with overhead stirrer and gas inlet
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The solution was maintained
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
During the gas addition a heavy white precipitate
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
formed
|
ADDITION
|
Type
|
ADDITION
|
|
Details
|
At the end of the gas addition the temperature of the mixture
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
was raised
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
to reflux (80° C.)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to get complete solution of the suspended solid
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
further lowered to 0-5° C. in 1 additional hour
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The precipitate obtained
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
was filtered
|
WASH
|
Type
|
WASH
|
|
Details
|
washed with 20 ml of cold isopropanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
The discharged wet solid was dried under vacuum (30 mmHg) in a static drier at 50° C. for 16 hours
|
|
Duration
|
16 h
|
Outcomes


Product
Details
Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC(C(=O)C=1C=CC=C(C1)Cl)NC(C)(C)C.Br
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 34 g | |
| YIELD: CALCULATEDPERCENTYIELD | 74.8% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
